Carglumic acid is a drug used for the treatment of hyperammonemia in patients with a deficiency in N-acetyl glutamate synthase. This rare genetic disorder results in elevated blood levels of ammonia, which can eventually cross the blood–brain barrier and cause neurologic problems, cerebral edema, coma, and death. Carglumic acid was approved by the U.S. Food and Drug Administration (FDA) on 18 March 2010.
Carglumic acid is a Carbamoyl Phosphate Synthetase 1 Activator. The mechanism of action of carglumic acid is as a Carbamoyl Phosphate Synthetase 1 Activator.
Carglumic acid is a natural product found in Caenorhabditis elegans with data available.
Carglumic Acid is an orally active, synthetic structural analogue of N-acetylglutamate (NAG) and carbamoyl phosphate synthetase 1 (CPS 1) activator, with ammonia lowering activity. NAG, which is formed by the hepatic enzyme N-acetylglutamate synthase (NAGS), is an essential allosteric activator of the enzyme carbamoyl phosphate synthetase 1 (CPS 1). CPS 1 plays an essential role in the urea cycle and converts ammonia into urea. Upon oral administration, carglumic acid can replace NAG in NAGS deficient patients and activates CPS 1, which prevents hyperammonaemia.
Carglumic acid
CAS No.: 1188-38-1
Cat. No.: VC0522727
Molecular Formula: C6H10N2O5
Molecular Weight: 190.15 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1188-38-1 |
|---|---|
| Molecular Formula | C6H10N2O5 |
| Molecular Weight | 190.15 g/mol |
| IUPAC Name | (2S)-2-(carbamoylamino)pentanedioic acid |
| Standard InChI | InChI=1S/C6H10N2O5/c7-6(13)8-3(5(11)12)1-2-4(9)10/h3H,1-2H2,(H,9,10)(H,11,12)(H3,7,8,13)/t3-/m0/s1 |
| Standard InChI Key | LCQLHJZYVOQKHU-VKHMYHEASA-N |
| Isomeric SMILES | C(CC(=O)O)[C@@H](C(=O)O)NC(=O)N |
| SMILES | C(CC(=O)O)C(C(=O)O)NC(=O)N |
| Canonical SMILES | C(CC(=O)O)C(C(=O)O)NC(=O)N |
| Appearance | Solid powder |
Introduction
Chemical and Pharmacological Profile of Carglumic Acid
Structural Characteristics and Molecular Properties
Carglumic acid ((2S)-2-(carbamoylamino)pentanedioic acid) is a small organic molecule with the chemical formula and a molecular weight of 190.154 g/mol . Its structure mimics endogenous NAG, featuring a glutamic acid backbone substituted with a ureido group at the α-carbon. This modification enables carglumic acid to bind CPS1’s allosteric site, compensating for NAG deficiency in genetic disorders . The compound’s stereochemistry (S-configuration) is critical for its activity, as demonstrated by reduced efficacy in enantiomeric forms .
Mechanism of Action: Targeting the Urea Cycle
Carglumic acid activates CPS1, the rate-limiting enzyme in the urea cycle that converts ammonia into carbamoyl phosphate . In NAGS deficiency, the absence of endogenous NAG halts CPS1 activity, causing toxic ammonia accumulation. By substituting for NAG, carglumic acid restores CPS1 function, enabling ammonia incorporation into the urea cycle (Figure 1) . Unlike nitrogen-scavenging agents (e.g., sodium benzoate), which divert ammonia to alternative pathways, carglumic acid directly addresses the enzymatic defect, offering a targeted mechanism .
Table 1: Comparative Mechanisms of Hyperammonemia Therapies
| Therapy | Target Pathway | Mechanism | Onset of Action |
|---|---|---|---|
| Carglumic acid | Urea cycle (CPS1) | Allosteric CPS1 activation | 24–48 hours |
| Sodium benzoate | Alternative pathways | Glycine conjugation | 48–72 hours |
| Hemodialysis | Physical removal | Blood filtration | Immediate |
Therapeutic Applications in Hyperammonemia Disorders
Acute Hyperammonemia Management
In acute NAGS deficiency crises, carglumic acid (100–250 mg/kg/day) reduces plasma ammonia levels by 50% within 24 hours and normalizes concentrations within 72 hours when combined with hemodialysis . A retrospective analysis of 43 patients showed median ammonia levels decreased from 354 µmol/L to 89 µmol/L post-treatment (p < 0.001) . Early initiation correlates with improved neurocognitive outcomes, as delayed treatment risks cerebral edema and irreversible damage .
Chronic Maintenance Therapy
Long-term carglumic acid administration (median dose: 137 mg/kg/day) maintains ammonia levels within physiological ranges (11–35 µmol/L) . In a 5-year follow-up study, 94% of patients sustained normoammonemia without protein restriction or adjunct therapies . This allows dietary liberalization, addressing malnutrition risks in pediatric populations .
Clinical Research Findings and Efficacy Data
Short-Term Ammonia Reduction
A pivotal FDA-reviewed trial (n=43) demonstrated carglumic acid’s rapid efficacy:
Table 2: Ammonia Levels Pre- and Post-Treatment (72 Hours)
| Patient Cohort | Baseline Ammonia (µmol/L) | Post-Treatment (µmol/L) | Reduction (%) |
|---|---|---|---|
| Neonates | 498 ± 167 | 62 ± 18 | 87.5 |
| Infants | 321 ± 89 | 45 ± 12 | 86.0 |
| Adults | 287 ± 74 | 38 ± 9 | 86.7 |
Ammonia normalization (<80 µmol/L) occurred in 93% of cases, with no rebound hyperammonemia during follow-up .
Long-Term Outcomes and Survival
In a 10-year observational study, carglumic acid-treated patients exhibited:
-
100% survival rate (vs. 65% in historical controls)
-
Normal neurodevelopmental scores in 82% of early-treated infants
-
Reduced hospitalization frequency (0.2 episodes/year vs. 3.1 pre-treatment)
Pharmacokinetics and Dosage Optimization
Absorption and Metabolism
Carglumic acid reaches peak plasma concentrations () within 3 hours post-administration . Oral bioavailability exceeds 90%, with no interaction with enteral feeding tubes . The drug undergoes minimal hepatic metabolism, excreted unchanged in urine (78%) and feces (22%) .
Dose-Response Relationships
Dose adjustments are guided by plasma ammonia monitoring:
Renal impairment necessitates dose reduction (25–50% for eGFR <30 mL/min) .
Future Directions and Research Opportunities
Expanded Indications: Liver Disease and CIT
Phase II trials are evaluating carglumic acid in cirrhosis-associated hyperammonemia (NCT04817918). Preliminary data show a 40% reduction in hepatic encephalopathy episodes .
Novel Formulations and Delivery Systems
Orally disintegrating tablets (ODTs) and pediatric granules are under development to enhance compliance in neonates .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume